molecular formula C22H17ClN4O2S B2502402 3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422273-40-3

3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2502402
CAS RN: 422273-40-3
M. Wt: 436.91
InChI Key: FJQBPDNOHLDMHS-UHFFFAOYSA-N
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Description

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as building blocks in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific substituents present on the quinazoline ring. For example, the presence of a sulfanylidene group might make the compound susceptible to oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and partition coefficient, could be predicted using computational methods .

Scientific Research Applications

Antitumor and Antibacterial Agents

  • A study by Gangjee et al. (1996) synthesized analogues similar to the compound as potential inhibitors of thymidylate synthase (TS), which are important for antitumor and antibacterial applications. They discovered that certain analogues exhibited more potency than existing compounds against human TS.

Antimicrobial Activity

  • Research by Desai et al. (2011) synthesized similar compounds for in vitro antibacterial and antifungal activities. Their compounds showed significant effectiveness against various bacteria and fungi.

Antiviral Activity

  • A study by Pandey et al. (2008) focused on the synthesis of quinazolones with potential antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus (HSV).

Anti-HIV and Antibacterial Agents

  • Narendhar et al. (2021) synthesized benzopyrimidine analogs related to the compound , showing promising anti-HIV and antibacterial properties. These compounds were evaluated for their activity against various bacteria and HIV strains, with some showing significant potency (Narendhar, B., Chitra, K., & Alagarsamy, V. (2021)).

Potential Biological Agents

  • Akbari et al. (2008) synthesized derivatives of similar compounds and evaluated them for antimicrobial activities. Some of these compounds demonstrated significant inhibition against bacterial and fungal growth (Akbari, J., et al. (2008)).

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, many quinazoline derivatives are used as kinase inhibitors in cancer treatment .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicine. Quinazoline derivatives have shown promise in a variety of therapeutic applications, and this compound could potentially be developed into a useful drug .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2S/c23-18-7-2-1-5-15(18)13-27-21(29)17-9-8-14(11-19(17)26-22(27)30)20(28)25-12-16-6-3-4-10-24-16/h1-11H,12-13H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQBPDNOHLDMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)NC2=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

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